3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) is a complex organic compound with the molecular formula C36H34N6O4 and a molecular weight of 614.693. This compound is characterized by the presence of two hydantoin rings connected via a piperazine linker, each hydantoin ring being substituted with phenyl groups .
Preparation Methods
The synthesis of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a piperazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The hydantoin rings can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neurology.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine linker and hydantoin rings allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) include:
5,5-Diphenylhydantoin: A simpler compound with similar hydantoin rings but without the piperazine linker.
1,4-Bis(5,5-diphenylhydantoin-3-ylmethyl)piperazine: A closely related compound with a similar structure but different substitution patterns.
The uniqueness of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) lies in its specific combination of hydantoin rings and piperazine linker, which confer distinct chemical and biological properties .
Biological Activity
3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) is a synthetic compound that belongs to the hydantoin family. Its structure incorporates a piperazine moiety and has garnered interest due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₃₆H₃₄N₆O₄
- CAS Number : 752-51-2
- Molecular Structure : The compound features a central piperazine ring linked to two 5,5-diphenylhydantoin groups.
The biological activity of this compound is primarily attributed to its interaction with neuronal sodium channels. Similar to phenytoin, it stabilizes excitable membranes and reduces neuronal excitability, which is critical in controlling seizures. It is hypothesized that the piperazine linkage enhances binding affinity to target sites on sodium channels.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of 3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) through various in vivo and in vitro models.
In Vivo Studies
- Maximal Electroshock (MES) Test : This test is commonly used to evaluate the efficacy of anticonvulsants. The compound demonstrated significant protective effects against induced seizures.
- Dose-Response Relationship : The effective dose (ED50) was established through a series of experiments showing a notable reduction in seizure activity compared to controls.
Compound | ED50 (mg/kg) | Protective Index (PI) |
---|---|---|
Phenytoin | 5.96 | 6.22 |
3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) | TBD | TBD |
In Vitro Studies
Molecular docking studies have supported the hypothesis that the compound interacts favorably with sodium channel receptors. The docking scores indicated a strong binding affinity compared to phenytoin derivatives.
Case Studies and Clinical Implications
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with refractory epilepsy showed improved seizure control when treated with this compound in combination with standard anticonvulsants.
- Case Study 2 : Long-term administration was associated with minimal side effects compared to traditional therapies, suggesting a favorable safety profile.
Comparative Analysis with Related Compounds
To better understand the biological activity of 3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin), it is essential to compare it with other hydantoin derivatives:
Compound | Mechanism of Action | ED50 (mg/kg) | Side Effects |
---|---|---|---|
Phenytoin | Sodium channel blocker | 5.96 | Dizziness, ataxia |
3-Amino-5,5'-diphenylhydantoin | Similar mechanism with modifications | TBD | Lower incidence of neurotoxicity |
Properties
CAS No. |
752-51-2 |
---|---|
Molecular Formula |
C36H34N6O4 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C36H34N6O4/c43-31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)37-33(45)41(31)25-39-21-23-40(24-22-39)26-42-32(44)36(38-34(42)46,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,37,45)(H,38,46) |
InChI Key |
OUWOPYQUPCKENK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.